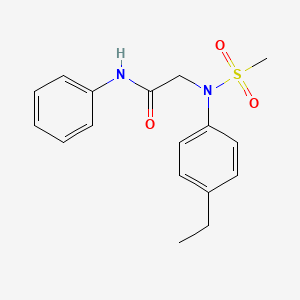

![molecular formula C15H18N4O3S B5879139 N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)

N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

Benzimidazoles have a five-membered nitrogenous heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The nitrogen atoms are present at the first and third positions (non–adjacent position) of the ring .Chemical Reactions Analysis

Benzimidazoles and their derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring .科学研究应用

Anticancer Properties

Benzimidazole derivatives, including N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, have been investigated for their anticancer potential. These compounds often exhibit cytotoxic effects by interfering with cancer cell growth, apoptosis, and angiogenesis. Researchers have explored their activity against specific cancer types, such as breast, lung, and colon cancer .

Antimicrobial Activity

Benzimidazoles are known for their antimicrobial properties. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide may inhibit bacterial and fungal growth. Studies have evaluated its effectiveness against various pathogens, making it a potential candidate for novel antimicrobial agents .

Antiparasitic Effects

Benzimidazole derivatives have demonstrated efficacy against parasites. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could be explored as an antiparasitic agent, targeting protozoa or helminths. Its mode of action may involve disrupting essential cellular processes in parasites .

Cardiovascular Applications

Some benzimidazole compounds exhibit vasodilatory effects, making them relevant for cardiovascular research. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might influence blood vessel tone or platelet aggregation, potentially aiding in cardiovascular disease management .

Neurological Studies

Benzimidazoles have been investigated for their impact on the nervous system. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could be relevant in neurology research, exploring its effects on neurotransmission, neuroprotection, or neurodegenerative diseases .

Ophthalmology Research

Considering the stability and bioavailability of benzimidazole derivatives, N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might find applications in ophthalmology. Investigating its effects on ocular tissues, retinal health, or glaucoma could be worthwhile .

Analgesic Properties

Benzimidazole-based compounds have been studied for their analgesic effects. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could potentially modulate pain pathways, making it relevant for pain management research .

Antiviral Potential

Given the interest in antiviral agents, N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might be explored for its antiviral activity. Researchers could investigate its effects against specific viruses, such as influenza or herpesviruses .

属性

IUPAC Name |

N-cyclohexyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-14(16-10-4-2-1-3-5-10)9-23-15-17-12-7-6-11(19(21)22)8-13(12)18-15/h6-8,10H,1-5,9H2,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJXDDPARUCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)

![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)

![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)

![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)